molecular formula C12H10O5 B3347008 2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid CAS No. 1260874-99-4

2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid

Cat. No.: B3347008
CAS No.: 1260874-99-4
M. Wt: 234.20 g/mol
InChI Key: SAZBQAXPKIBCAK-UHFFFAOYSA-N
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Description

2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid is a benzofuran derivative featuring a methoxy-oxoethyl group (-CH2-C(O)-OCH3) at position 2 and a carboxylic acid (-COOH) at position 7. The methoxy-oxoethyl group introduces ester functionality, enhancing reactivity for further derivatization, while the carboxylic acid at position 7 provides polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

2-(2-methoxy-2-oxoethyl)-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-16-10(13)6-8-5-7-3-2-4-9(12(14)15)11(7)17-8/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZBQAXPKIBCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(O1)C(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855862
Record name 2-(2-Methoxy-2-oxoethyl)-1-benzofuran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260874-99-4
Record name 2-(2-Methoxy-2-oxoethyl)-1-benzofuran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid typically involves the reaction of benzofuran derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of benzofuran-7-carboxylic acid with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzofuran ring .

Scientific Research Applications

2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituent at Position 2 Substituent at Position 7 Molecular Formula Key Properties/Applications References
2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid -CH2-C(O)-OCH3 (ester) -COOH C12H10O5 High reactivity for nucleophilic substitution; potential drug intermediate
7-Methoxy-1-benzofuran-2-carboxylic acid -COOH -OCH3 C10H8O4 Antimicrobial activity; crystallizes in planar geometry
4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid -CH3 -COOH C10H7O3Br Halogenated analog; used in cross-coupling reactions
7-Ethoxybenzofuran-2-carboxylic acid -COOH -OCH2CH3 C11H10O4 Ethoxy group enhances lipophilicity; studied for crystal packing
5-[Bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylic acid -COOH -OCH3; -N(CH2CH2Cl)2 C14H14Cl2N2O4 Alkylating agent; antitumor applications

Physicochemical Properties

  • Solubility: The carboxylic acid group at position 7 in the target compound increases water solubility compared to non-acid derivatives (e.g., ethyl esters in ). However, the methoxy-oxoethyl ester at position 2 introduces hydrophobicity, balancing overall polarity.
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., -Br in ) exhibit higher melting points due to stronger intermolecular forces. The target compound’s ester group may lower its melting point compared to carboxylic acid analogs (e.g., 7-methoxy-2-carboxylic acid in ).

Crystallographic and Spectroscopic Data

  • Hydrogen Bonding : The carboxylic acid group in the target compound likely forms O–H⋯O and C–H⋯O hydrogen bonds, as observed in 2-(2-ethoxy-2-oxoacetamido)benzoic acid ().
  • NMR Profiles : Substituents at position 2 (e.g., methoxy-oxoethyl) would produce distinct 1H NMR signals compared to methyl or ethoxy groups ().

Biological Activity

2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzofuran backbone with a carboxylic acid functional group and a methoxy-oxoethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C11H10O4C_{11}H_{10}O_4, with a molar mass of approximately 234.21 g/mol. Its structure combines both aromatic and aliphatic features, making it interesting for various chemical applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been shown to exhibit antiproliferative effects against various cancer cell lines.

  • Case Study on Breast Cancer:
    A study assessed the antiproliferative activity of similar benzofuran derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231). Notably, one derivative demonstrated an IC50 value of 2.52 ± 0.39 μM, indicating strong antiproliferative action comparable to standard chemotherapeutics like Doxorubicin .
    • Table 1: Antiproliferative Activity of Benzofuran Derivatives
      | Compound | Cell Line | IC50 (μM) |
      |----------|-----------|------------|
      | 9e | MDA-MB-231| 2.52 ± 0.39|
      | Control | - | - |

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its interaction with carbonic anhydrases (CAs), which are crucial metalloenzymes involved in various physiological processes.

  • Inhibition Studies:
    Inhibitory assays against different isoforms of human carbonic anhydrases (hCA I, II, IX, and XII) have been conducted, revealing that certain derivatives can effectively inhibit these enzymes, which are linked to tumorigenesis and other pathological conditions .
    • Table 2: Inhibition Data for hCA Isoforms
      | Compound | hCA Isoform | K_i (μM) |
      |----------|-------------|----------|
      | 9e | hCA IX | 3.1 |
      | 9b | hCA II | 10.1 |

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Cell Cycle Arrest: Treatment with this compound has been shown to induce cell cycle disturbances in cancer cells, leading to increased populations in the G2-M phase and sub-G1 phase indicative of apoptosis .
  • Apoptosis Induction: The compound has been associated with early and late apoptosis in treated cancer cells, as evidenced by Annexin V-FITC/PI binding assays .

Structural Comparisons

Comparative studies with structurally similar compounds reveal that the unique combination of the benzofuran core with specific substituents enhances the biological activity of this compound.

  • Comparison Table: Similar Compounds
    Compound NameMolecular FormulaUnique Features
    4-(2-Methoxy-2-oxoethyl)benzoic acidC10H10O4C_{10}H_{10}O_4Lacks benzofuran structure
    5-Methoxybenzofuran-2-carboxylic acidC10H8O4C_{10}H_{8}O_4Different substitution pattern
    Methyl 4-(2-methoxy-2-oxoethyl)benzoateC11H12O5C_{11}H_{12}O_5Ester derivative showing different reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid
Reactant of Route 2
2-(2-Methoxy-2-oxoethyl)benzofuran-7-carboxylic acid

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